Methyl [3-(2-oxopropyl)phenyl]acetate chemical structure and properties
Methyl [3-(2-oxopropyl)phenyl]acetate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl [3-(2-oxopropyl)phenyl]acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a foundational resource for the study and utilization of this compound.
Introduction and Nomenclature
Methyl [3-(2-oxopropyl)phenyl]acetate, with the systematic IUPAC name methyl 2-(3-(2-oxopropyl)phenyl)acetate , is an organic compound that belongs to the family of substituted phenylacetates. Its structure is characterized by a central benzene ring substituted at the 1- and 3- positions with a methyl acetate group and a 2-oxopropyl (acetonyl) group, respectively.
The presence of both an ester and a ketone functional group makes this molecule a versatile intermediate for further chemical modifications. The phenylacetate moiety is a common structural motif in various biologically active molecules and natural products. The 2-oxopropyl substituent introduces a reactive ketone functionality, opening avenues for a range of chemical transformations.
Caption: Chemical structure of Methyl [3-(2-oxopropyl)phenyl]acetate.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and a close structural analog, methyl 2-(3-acetylphenyl)acetate. The primary difference is an additional methylene group in the side chain of the target compound, which is expected to slightly increase its molecular weight and boiling point.
| Property | Methyl [3-(2-oxopropyl)phenyl]acetate (Predicted) | Methyl 2-(3-acetylphenyl)acetate (Known) |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 206.24 g/mol | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid | Solid |
| Boiling Point | > 250 °C (estimated) | Not available |
| Density | ~1.1 g/cm³ (estimated) | Not available |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | Not available |
Predicted Spectroscopic Data
The structural characterization of Methyl [3-(2-oxopropyl)phenyl]acetate would rely on a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to exhibit the following characteristic signals (in CDCl₃):
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~2.15 ppm (singlet, 3H): Methyl protons of the acetyl group (-C(O)CH₃).
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~3.65 ppm (singlet, 2H): Methylene protons of the 2-oxopropyl group (-CH₂C(O)CH₃).
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~3.70 ppm (singlet, 2H): Methylene protons of the acetate group (-CH₂COOCH₃).
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~3.75 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).
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~7.10-7.40 ppm (multiplet, 4H): Aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show the following key resonances (in CDCl₃):
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~29.0 ppm: Methyl carbon of the acetyl group.
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~41.0 ppm: Methylene carbon of the acetate group.
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~50.0 ppm: Methylene carbon of the 2-oxopropyl group.
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~52.0 ppm: Methyl ester carbon.
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~128.0-138.0 ppm: Aromatic carbons.
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~171.0 ppm: Carbonyl carbon of the ester.
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~206.0 ppm: Carbonyl carbon of the ketone.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands:
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~1735 cm⁻¹: C=O stretch of the ester.
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~1715 cm⁻¹: C=O stretch of the ketone.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 206, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group (•OCH₃), the acetyl group (•COCH₃), and other fragments.
Caption: Predicted ¹H NMR correlations for Methyl [3-(2-oxopropyl)phenyl]acetate.
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate can be envisioned through a multi-step pathway starting from commercially available materials. The following protocol outlines a robust approach.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the introduction of the 2-oxopropyl side chain onto a phenylacetic acid derivative, followed by esterification.
Step 1: Friedel-Crafts Acylation of Methyl Phenylacetate A common method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation. However, direct acylation of methyl phenylacetate with chloroacetone might lead to a mixture of ortho, meta, and para isomers. A more controlled approach would be to start with 3-bromophenylacetic acid.
Step 2: Palladium-Catalyzed Cross-Coupling A more regioselective method involves a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Stille coupling of a suitable organozinc or organotin reagent derived from acetone with methyl (3-bromophenyl)acetate would yield the desired product.
A Practical Three-Step Synthesis Protocol:
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Nitration of Phenylacetic Acid: Phenylacetic acid is first nitrated to introduce a nitro group at the meta position, which can later be converted to other functional groups.
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Reduction and Diazotization: The nitro group is reduced to an amine, which is then converted to a diazonium salt.
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Acetonylation: The diazonium salt is reacted with acetone in the presence of a copper catalyst (Meerwein arylation) to introduce the 2-oxopropyl group.
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Esterification: The resulting (3-(2-oxopropyl)phenyl)acetic acid is then esterified to the methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
Caption: Proposed synthetic workflow for Methyl [3-(2-oxopropyl)phenyl]acetate.
Potential Applications and Research Directions
Given its bifunctional nature, Methyl [3-(2-oxopropyl)phenyl]acetate is a promising candidate for a variety of applications in research and development.
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Pharmaceutical Intermediate: The phenylacetic acid framework is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ketone functionality allows for the introduction of diverse substituents, making it a valuable scaffold for the synthesis of novel drug candidates.
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Organic Synthesis Building Block: The ester can be hydrolyzed to the corresponding carboxylic acid, while the ketone can undergo a wide range of reactions, including reduction, oxidation, and condensation. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.
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Flavor and Fragrance Industry: While the odor profile is not documented, related phenylacetates are used in the flavor and fragrance industry.[1] Further investigation could reveal potential applications in this sector.
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Materials Science: The molecule could be incorporated into polymers or other materials to impart specific properties. The ketone group, for instance, could serve as a site for cross-linking.
Safety and Handling
Specific toxicity data for Methyl [3-(2-oxopropyl)phenyl]acetate is not available. However, based on its chemical structure, standard laboratory safety precautions should be observed.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.
Conclusion
Methyl [3-(2-oxopropyl)phenyl]acetate is a molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently lacking, its properties and reactivity can be confidently predicted. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, enabling further exploration of its chemical and biological properties. As a bifunctional building block, it represents a valuable tool for the creation of novel and complex molecular architectures.
References
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PubChem. Methyl 2-(4-acetylphenyl)acetate. [Link]
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The Good Scents Company. methyl phenyl acetate. [Link]
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Wikipedia. Methyl phenylacetate. [Link]
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PubChem. Methyl 3-(2-oxopropyl)benzoate. [Link]
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Nishant Aromas. Methyl Phenyl Acetate. [Link]
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ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]
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Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]
